molecular formula C10H16O4 B156469 cis-1,2-Cyclohexanediol diacetate CAS No. 1759-71-3

cis-1,2-Cyclohexanediol diacetate

Cat. No.: B156469
CAS No.: 1759-71-3
M. Wt: 200.23 g/mol
InChI Key: NSTPWRQTPXJRSP-NXEZZACHSA-N
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Description

cis-1,2-Cyclohexanediol diacetate: is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.2316 g/mol . It is a diacetate ester of cis-1,2-cyclohexanediol, characterized by the presence of two acetoxy groups attached to a cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-1,2-Cyclohexanediol diacetate can be synthesized through the acetylation of cis-1,2-cyclohexanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetate ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Cyclohexanediol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-1,2-Cyclohexanediol diacetate has several applications in scientific research:

Comparison with Similar Compounds

    trans-1,2-Cyclohexanediol diacetate: The trans isomer of the compound, differing in the spatial arrangement of the acetoxy groups.

    cis-1,2-Cyclohexanediol: The parent diol compound without the acetoxy groups.

    trans-1,2-Cyclohexanediol: The trans isomer of the parent diol compound.

Uniqueness: cis-1,2-Cyclohexanediol diacetate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of two acetoxy groups also makes it a versatile intermediate in organic synthesis .

Biological Activity

cis-1,2-Cyclohexanediol diacetate (CAS Number: 1759-71-3) is an organic compound characterized by its diacetate ester structure derived from cis-1,2-cyclohexanediol. With the molecular formula C10H16O4C_{10}H_{16}O_{4} and a molecular weight of 200.2316 g/mol, this compound has garnered attention in various fields including organic synthesis and biological research due to its potential enzymatic interactions and metabolic pathways.

  • Molecular Formula : C10H16O4C_{10}H_{16}O_{4}
  • Molecular Weight : 200.2316 g/mol
  • Structure : Contains two acetoxy groups attached to a cyclohexane ring, influencing its reactivity and biological interactions.

Enzymatic Reactions

Research indicates that this compound can participate in enzyme-catalyzed reactions. Its structure allows it to be a substrate for various enzymes, particularly those involved in acetylation and hydrolysis processes. For instance, it can undergo hydrolysis to yield cis-1,2-cyclohexanediol and acetic acid under acidic or basic conditions .

The compound has been shown to interact with specific enzymes that facilitate its conversion into biologically relevant products. One notable reaction involves the dehydrogenation of this compound to form catechol, particularly in the presence of silica nickel nanoparticle catalysts. This reaction pathway highlights the compound's potential as a precursor in biochemical synthesis.

Study on Acylation of Chiral Alcohols

In a study focusing on the acylation of chiral alcohols, this compound was analyzed for its stability and reactivity under various conditions. The results indicated that the compound did not undergo isomerization when treated with acetic acid, suggesting that it could serve as a stable derivative for further analysis in chiral gas chromatography .

Investigation of Enzyme Induction

Another investigation explored the impact of adding styrene oxide to growth media containing this compound. The study found that this addition induced the biosynthesis of epoxide hydrolases, demonstrating the compound's role in metabolic pathways related to enzyme activity .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compound Diacetate esterSubstrate for enzymatic reactions
trans-1,2-Cyclohexanediol diacetate Diacetate esterSimilar reactivity but different stereochemistry
cis-1,2-Cyclohexanediol Parent diolLower reactivity compared to diacetate

The unique stereochemistry of this compound allows it to exhibit distinct biological activities compared to its trans isomer and parent compound. The presence of two acetoxy groups enhances its versatility as an intermediate in organic synthesis.

Properties

IUPAC Name

[(1R,2R)-2-acetyloxycyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPWRQTPXJRSP-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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